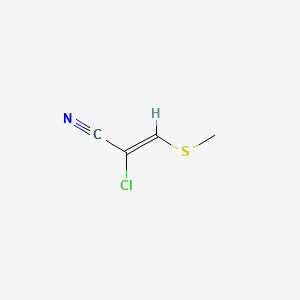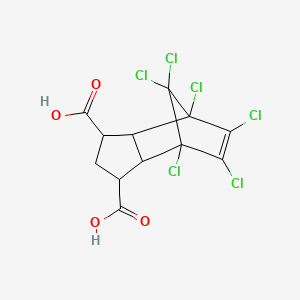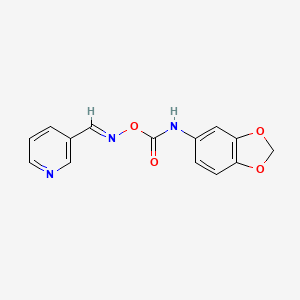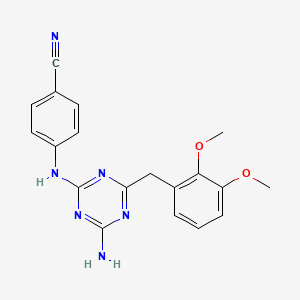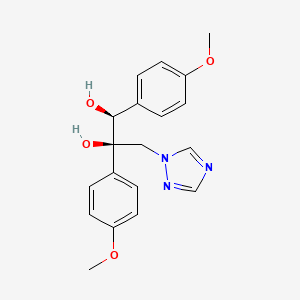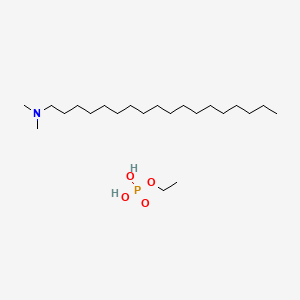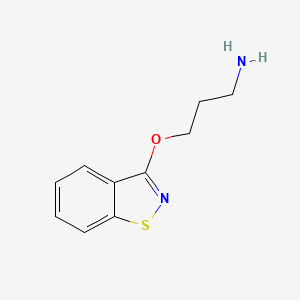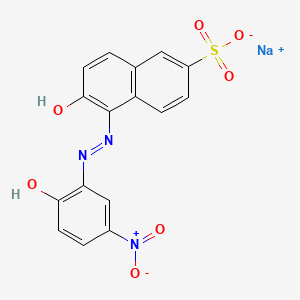
Hydrogen bis(7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)cobaltate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen bis[N-[7-hydroxy-8-[[2-hydroxy-5-mesylphenyl]azo]-1-naphthyl]cobaltate(1-) is a complex compound with a unique structure that includes cobalt as a central metal ion coordinated with azo and hydroxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen bis[N-[7-hydroxy-8-[[2-hydroxy-5-mesylphenyl]azo]-1-naphthyl]cobaltate(1-) typically involves the reaction of cobalt salts with azo compounds under controlled conditions. The process often requires:
Starting Materials: Cobalt salts (e.g., cobalt chloride), azo compounds (e.g., 2-hydroxy-5-mesylphenyl azo derivatives), and naphthyl derivatives.
Reaction Conditions: The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures to facilitate the formation of the complex.
Purification: The product is purified through crystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Hydrogen bis[N-[7-hydroxy-8-[[2-hydroxy-5-mesylphenyl]azo]-1-naphthyl]cobaltate(1-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of cobalt.
Reduction: Reduction reactions can lead to the formation of lower oxidation states of cobalt.
Substitution: The azo and hydroxy groups can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Water, ethanol, acetone.
Conditions: Reactions are typically carried out at room temperature or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(II) complexes .
Scientific Research Applications
Hydrogen bis[N-[7-hydroxy-8-[[2-hydroxy-5-mesylphenyl]azo]-1-naphthyl]cobaltate(1-) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and as a probe for studying metal-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of Hydrogen bis[N-[7-hydroxy-8-[[2-hydroxy-5-mesylphenyl]azo]-1-naphthyl]cobaltate(1-) involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can bind to these targets through coordination bonds, hydrogen bonding, and van der Waals interactions. This binding can lead to changes in the structure and function of the target molecules, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Hydrogen bis(7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)cobaltate(1-)
- Hydrogen bis[N-[7-hydroxy-8-[[2-hydroxy-5-(N-methylsulphamoyl)phenyl]azo]-1-naphthyl]acetamidato(2-)]cobaltate(1-)
Uniqueness
Hydrogen bis[N-[7-hydroxy-8-[[2-hydroxy-5-mesylphenyl]azo]-1-naphthyl]cobaltate(1-) is unique due to its specific coordination environment and the presence of both azo and hydroxy groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
29616-23-7 |
|---|---|
Molecular Formula |
C38H31CoN6O10S2 |
Molecular Weight |
854.8 g/mol |
IUPAC Name |
8-acetamido-1-[(5-methylsulfonyl-2-oxidophenyl)diazenyl]naphthalen-2-olate;cobalt(3+);hydron |
InChI |
InChI=1S/2C19H17N3O5S.Co/c2*1-11(23)20-14-5-3-4-12-6-8-17(25)19(18(12)14)22-21-15-10-13(28(2,26)27)7-9-16(15)24;/h2*3-10,24-25H,1-2H3,(H,20,23);/q;;+3/p-3 |
InChI Key |
SHWFWFHHPAZQIM-UHFFFAOYSA-K |
Canonical SMILES |
[H+].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)C)[O-].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)C)[O-].[Co+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B12684187.png)

